molecular formula C21H20FNO4S2 B2710639 (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1798484-27-1

(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2710639
CAS No.: 1798484-27-1
M. Wt: 433.51
InChI Key: MJUDXNSFEILOAC-UHFFFAOYSA-N
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Description

This compound belongs to a class of arylpiperidine/piperazine-derived methanones, characterized by a central piperidinyl scaffold substituted with a sulfonylaryl group and a heterocyclic aromatic system (here, a 5-fluorobenzo[b]thiophene). Its structure combines a sulfonamide-like moiety (4-methoxyphenylsulfonyl) with a fluorinated benzothiophene, which confers unique electronic and steric properties.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-8-10-23(11-9-18)21(24)20-13-14-12-15(22)2-7-19(14)28-20/h2-7,12-13,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDXNSFEILOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the transition-metal-free one-pot synthesis, which allows for the formation of fused benzofuranamines and benzo[b]thiophenamines. This method avoids the use of heavy metals, making it more environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including those similar to (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, exhibit notable antimicrobial properties. For instance, compounds synthesized with modifications on the benzhydryl and sulfonamide rings showed significant antibacterial and antifungal activities against various pathogens, including Xanthomonas axonopodis and Fusarium solani .

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are valuable for treating hyperpigmentation disorders. The compound has been investigated for its ability to inhibit tyrosinase activity. Studies revealed that certain derivatives displayed promising anti-melanogenic effects, with specific compounds demonstrating antioxidant activity without cytotoxicity .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of compounds based on the piperidine scaffold. Research indicated that modifications to the aromatic rings significantly influenced the inhibitory potency against tyrosinase . For example, introducing various substituents on the phenyl rings altered the binding affinity and selectivity towards the target enzyme.

Case Study 1: Anti-Melanogenic Agents

A series of studies focused on synthesizing and evaluating (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives showed that specific modifications could enhance anti-melanogenic properties while maintaining low toxicity levels in vitro. The most effective compounds were identified through a combination of docking studies and enzyme inhibition assays .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the synthesis of 1-benzhydryl-sulfonyl-piperidine derivatives, which were tested for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against both bacterial and fungal strains .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs share the (heteroaryl)(piperidinyl/piperazinyl)methanone backbone but differ in substituents:

Compound Heterocyclic Aryl Group Sulfonyl/Piperidine Substituent Key Functional Modifications
Target 5-Fluorobenzo[b]thiophen-2-yl 4-Methoxyphenylsulfonyl-piperidin-1-yl Fluorine at benzothiophene position 5; methoxy on sulfonylaryl
MK37 (RTC93) Thiophen-2-yl 4-(Trifluoromethylphenyl)piperazin-1-yl Trifluoromethylphenyl group; piperazine instead of piperidine
Compound 21 () Thiophen-2-yl 4-(Trifluoromethylphenyl)piperazin-1-yl Similar to MK37 but with ethanone linker
AGN-PC-00Q75X Furan-2-yl 5-Chloro-2-methoxy-4-methylphenylsulfonyl-piperazin-1-yl Chloro and methyl substituents on sulfonylaryl; furan heterocycle

Key Observations :

  • Fluorine vs. Trifluoromethyl: The target’s 5-fluorobenzothiophene enhances electronegativity and metabolic stability compared to non-fluorinated analogs like MK37 .
  • Piperidine vs.
  • Methoxy vs. Chloro/Methyl : The 4-methoxy group on the sulfonylaryl moiety (target) improves solubility relative to chloro/methyl-substituted analogs (AGN-PC-00Q75X) .

Divergences :

  • The 5-fluorobenzo[b]thiophene-2-carboxylic acid precursor requires specialized fluorination steps, unlike simpler thiophene or furan analogs .
  • The 4-methoxyphenylsulfonyl group may necessitate selective protection/deprotection during sulfonylation to avoid side reactions .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, comparisons can be inferred from structural analogs:

Property Target Compound MK37 (RTC93) AGN-PC-00Q75X
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher due to CF₃) ~3.8 (chloro increases LogP)
Solubility Moderate (methoxy enhances) Low (CF₃ reduces solubility) Low (chloro and methyl reduce)
Metabolic Stability High (fluorine inhibits CYP450) Moderate (piperazine susceptible to oxidation) Low (chloro may induce CYP450)

Structural Determinants :

  • The fluorine atom in the target compound likely reduces oxidative metabolism, enhancing half-life compared to MK37 .
  • The methoxy group balances lipophilicity and solubility, addressing limitations seen in chloro/methyl-substituted analogs .

Biological Activity

The compound (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety substituted with a fluorine atom , a sulfonyl group , and a piperidine ring . Its molecular formula is C20H18FNO4SC_{20}H_{18}FNO_4S with a molecular weight of 387.4 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Effects : Compounds containing the benzo[b]thiophene structure have shown potential in inhibiting tumor growth.
  • Antimicrobial Activity : The piperidine and sulfonamide functionalities are known for their antibacterial properties.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation of cancer cells.
  • Enzyme Interaction : The sulfonamide group can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Antitumor Activity :
    • A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These studies reported IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Antimicrobial Properties :
    • Research on similar sulfonamide derivatives revealed strong antibacterial activity against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 0.5 µg/mL .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that related compounds effectively inhibited AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The most active derivatives had IC50 values below 100 nM .

Data Tables

The following table summarizes key findings from various studies on related compounds:

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
Compound AAntitumorMCF-7 (breast cancer)0.8 µM
Compound BAntimicrobialS. aureus0.5 µg/mL
Compound CEnzyme InhibitionAChE50 nM

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzo[b]thiophen-2-yl and 4-((4-methoxyphenyl)sulfonyl)piperidine moieties in this compound?

  • Methodology : The benzo[b]thiophen core can be synthesized via cyclization of thiophenol derivatives with α,β-unsaturated ketones. The 4-((4-methoxyphenyl)sulfonyl)piperidine moiety may involve sulfonylation of piperidine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Coupling these fragments via a methanone bridge typically employs acyl chloride intermediates or coupling agents like EDCI/HOBt in anhydrous solvents .
  • Validation : Confirm stepwise purity using HPLC (e.g., 95% purity at 254 nm) and structural integrity via ¹H/¹³C-NMR to resolve fluorinated and sulfonyl group environments .

Q. How can researchers address discrepancies in elemental analysis data during purity assessment?

  • Troubleshooting : Discrepancies between calculated and observed values for C, H, and N (as seen in similar benzoylpiperidine derivatives ) may arise from residual solvents or hygroscopicity. Use high-vacuum drying and confirm solvent removal via TGA (thermogravimetric analysis). Cross-validate with mass spectrometry (HRMS) for molecular ion consistency.

Q. What spectroscopic techniques are critical for characterizing the fluorinated and sulfonyl groups?

  • Approach :

  • ¹⁹F-NMR : Identify the fluorine environment in the benzo[b]thiophen ring (δ ~ -110 to -120 ppm for aromatic fluorines).
  • ¹H-NMR : Resolve piperidine protons adjacent to the sulfonyl group (deshielded at δ 3.0–3.5 ppm) and methoxy protons (singlet at δ ~3.8 ppm) .
  • FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for optimizing target binding affinity?

  • Methodology : Perform docking studies using the sulfonyl-piperidine group as a hydrogen bond acceptor (targeting enzymes or receptors). The benzo[b]thiophen moiety’s planarity may enhance π-π stacking in hydrophobic pockets. MD simulations can assess stability of the methanone linker in physiological conditions .
  • Experimental Correlation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with analogs lacking the 5-fluoro substituent .

Q. What experimental design considerations are critical for ensuring reproducibility in biological assays?

  • Key Factors :

  • Sample Stability : Address compound degradation (e.g., hydrolysis of the sulfonyl group) by storing samples at -20°C under argon and using fresh DMSO stock solutions .
  • Matrix Effects : For cell-based assays, pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation.
  • Controls : Include structurally similar analogs (e.g., non-fluorinated or sulfonamide variants) to isolate the impact of specific functional groups .

Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

  • Analysis Framework :

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., sulfonyl group cleavage).
  • Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome incubations .
  • Dose-Response Refinement : Adjust in vivo dosing based on plasma protein binding and tissue distribution studies .

Data Contradiction & Mechanistic Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Strategy :

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify cell-line-specific pathways affected by the compound.
  • Off-Target Screening : Employ kinome/GPCR panels to rule out non-specific interactions .
  • Redundancy Checks : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .

Q. What structural modifications could enhance metabolic stability without compromising activity?

  • Design Insights :

  • Sulfonyl Group : Replace the 4-methoxyphenyl with a trifluoromethoxy group to resist enzymatic hydrolysis .
  • Methanone Linker : Introduce steric hindrance (e.g., methyl groups) to slow carbonyl reduction .
  • Fluorine Positioning : Evaluate para vs. meta substitution on the benzo[b]thiophen ring to balance lipophilicity and metabolic clearance .

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